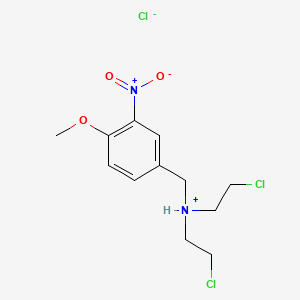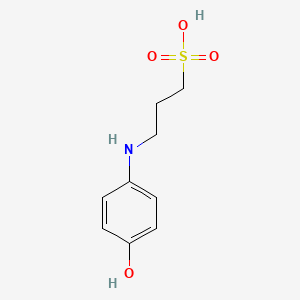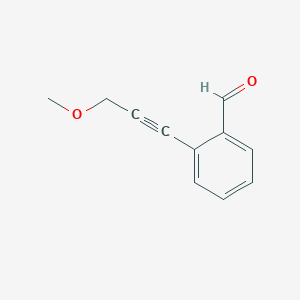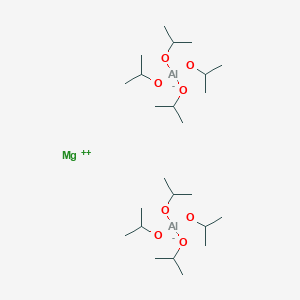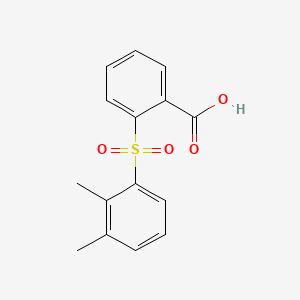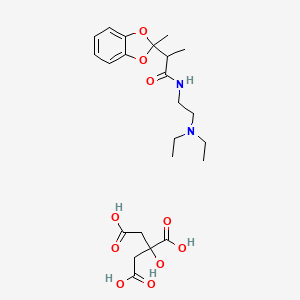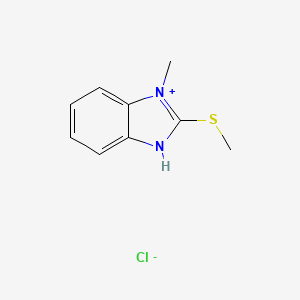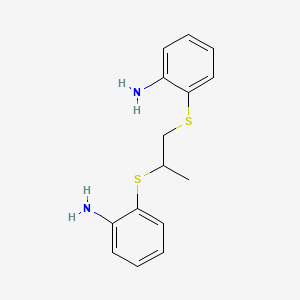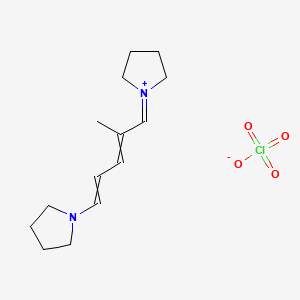
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate is a complex organic compound with the molecular formula C14H23ClN2O4 This compound is known for its unique structure, which includes a pyrrolidinium core and a perchlorate anion
Preparation Methods
The synthesis of 1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate involves several steps. One common method includes the reaction of 2-methyl-5-pyrrolidino-2,4-pentadienylidene with pyrrolidinium perchlorate under controlled conditions . The reaction typically requires specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar pyrrolidine core but differ in their substituents and overall structure.
Pyrrolizines: These compounds have a fused ring system that includes a pyrrolidine ring.
Pyrrolidine-2-one and pyrrolidine-2,5-diones: These compounds have different functional groups attached to the pyrrolidine ring.
Properties
CAS No. |
22966-83-2 |
|---|---|
Molecular Formula |
C14H23ClN2O4 |
Molecular Weight |
318.79 g/mol |
IUPAC Name |
1-(4-methyl-5-pyrrolidin-1-ium-1-ylidenepenta-1,3-dienyl)pyrrolidine;perchlorate |
InChI |
InChI=1S/C14H23N2.ClHO4/c1-14(13-16-10-4-5-11-16)7-6-12-15-8-2-3-9-15;2-1(3,4)5/h6-7,12-13H,2-5,8-11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WLCJLILAPNEMNQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC=CN1CCCC1)C=[N+]2CCCC2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


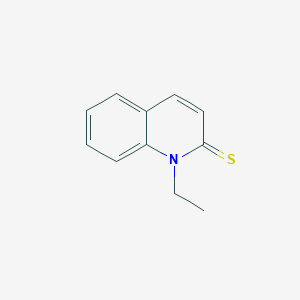
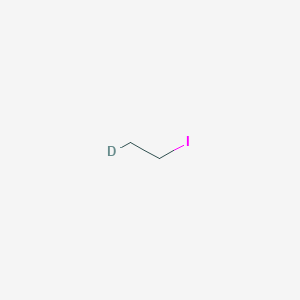
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
